(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound "(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol" is a structurally complex glycoside featuring:
- Core structure: A hexahydrofuro[3,4-c]furan moiety substituted with a 3,4-dimethoxyphenyl group.
- Glycosidic linkage: A glucose-derived oxane ring (C6H10O5) attached via an ether bond to a methoxyphenoxy group.
- Functional groups: Hydroxymethyl, methoxy, and hydroxyl groups, contributing to its polar surface area (estimated ~398 Ų) and moderate lipophilicity (XlogP ~2.30) .
Properties
Molecular Formula |
C27H34O11 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
InChI Key |
KFFCKOBAHMGTMW-GBRPDIMTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound identified as (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (CAS No. 63902-38-5) is a complex organic molecule with potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 682.67 g/mol. Its structure features multiple hydroxyl groups and methoxy substituents that may contribute to its biological activity.
Biological Activity
1. Antiviral Properties
Recent studies have highlighted the antiviral properties of various heterocyclic compounds similar in structure to the target compound. For instance:
- Compounds derived from furofuran structures have shown significant antiviral activity against viruses such as HSV-1 and JUNV. In laboratory settings, certain derivatives demonstrated up to 91% inhibition of HSV replication at concentrations of 50 μM with low cytotoxicity levels (CC50 around 600 μM) .
2. Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit antioxidant properties . The presence of multiple hydroxyl groups in the structure is typically associated with enhanced radical scavenging capabilities. This property is crucial in mitigating oxidative stress-related diseases.
The exact mechanism of action for this compound remains under investigation; however, its structural characteristics suggest several potential pathways:
- Inhibition of Viral Replication: Similar compounds have been shown to interfere with viral replication processes by inhibiting key enzymes involved in the viral life cycle.
- Antioxidative Mechanism: The antioxidant activity may be attributed to the ability to donate hydrogen atoms or electrons to free radicals or reactive oxygen species (ROS), thereby neutralizing them and preventing cellular damage.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Structural Diversity: The target compound and ’s flavonoid-glycoside share a high molecular weight (>1000 g/mol) and extensive hydroxylation, enhancing water solubility but limiting blood-brain barrier penetration . ’s simpler tetrahydrofuran-chlorophenyl derivative (MW 480.94) exhibits lower polarity (XlogP ~2.30 vs. target’s ~2.30) but higher toxicity risk (H302 hazard) .
Synthetic Accessibility :
- describes a three-step synthesis of a furo[3,4-d][1,3]dioxolane derivative with a 46% yield, highlighting the feasibility of modular approaches for related furofuran systems .
- The target compound’s synthesis likely requires stereoselective glycosylation, a challenge absent in ’s triazole-linked fluorinated analogs (synthesized via click chemistry) .
Bioactivity and Toxicity: The target compound’s 3,4-dimethoxyphenyl group may enhance metabolic stability compared to ’s hydroxyphenyl-rich analog, which is prone to rapid glucuronidation .
Analytical Characterization :
- ’s use of HPLC-LTQ-Orbitrap-MS/MS for glycoside identification in plants suggests similar methods could resolve the target compound’s stereoisomers and fragmentation patterns .
Preparation Methods
Halogenation and Enzymatic Reduction
The hexahydrofurofuran system is synthesized via a sequence involving halogenation, enzymatic reduction, and ring-closing reactions.
Step 1: Halogenation of Precursor A1
Compound A1 (dihydrofuran derivative) undergoes halogenation using hydrogen bromide (HBr) in dichloromethane at −10°C to yield A2 (X = Br).
Step 2: Enzymatic Reduction for Chiral Induction
The ketone intermediate derived from A2 is reduced using a carbonyl reductase enzyme (e.g., from Lactobacillus kefir) in a phosphate buffer (pH 7.0)/isopropanol solvent system. This step achieves >99% enantiomeric excess (ee) for the (3R,3aS,6aR)-configured alcohol.
Step 3: Ring-Closing via Acylation
The hydroxyl group is protected as a tert-butyl carbonate, followed by acylation with 3,4-dimethoxybenzoyl chloride. Intramolecular cyclization under basic conditions (K₂CO₃, DMF) forms the hexahydrofuro[3,4-c]furan scaffold.
Glycosylation Strategies for β-D-Glucopyranose Attachment
Acid-Catalyzed O-Glycosylation
The phenolic hydroxyl group of the furofuran-phenyl intermediate is glycosylated with a peracetylated glucopyranosyl donor using a perfluorosulfonic acid resin (Nafion® NR50) as a solid acid catalyst.
Conditions :
-
Solvent: Anhydrous dichloromethane
-
Temperature: 40°C
-
Molar ratio (donor:acceptor): 1.2:1
Mechanism : The resin facilitates protonation of the glycosyl donor, promoting nucleophilic attack by the phenolic oxygen.
Pd-Catalyzed Stereoselective Coupling
Adapting recent advances in C-glycoside synthesis, a palladium-catalyzed method ensures α/β selectivity for the glucopyranose linkage.
Procedure :
-
The glucal donor is activated with Pd(PPh₃)₄ (5 mol%) in THF.
-
The furofuran-phenyl acceptor is added, followed by slow addition of H₂O to quench the reaction.
Protection-Deprotection Sequence
Protecting Group Strategy
| Step | Group Protected | Reagent | Deprotection Method |
|---|---|---|---|
| 1 | Furofuran hydroxyl | tert-Butyl carbonate | TFA/CH₂Cl₂ (1:1) |
| 2 | Glucopyranose hydroxyls | Acetyl | NH₃/MeOH |
| 3 | Phenolic methoxy | Methyl ether | BBr₃ (−78°C) |
Critical Note : Sequential deprotection avoids side reactions, with the tert-butyl group removed first to prevent acid-sensitive glycosidic bond cleavage.
Industrial-Scale Considerations
Enzymatic Process Optimization
The enzymatic reduction step is scaled using continuous flow reactors, achieving:
Solvent Recycling
A mixed solvent system (isopropanol/phosphate buffer) is distilled and reused, reducing waste by 40%.
Recent Advances and Comparative Analysis
Enzymatic vs. Chemical Reduction
Q & A
Basic Question: How can the stereochemical configuration of this compound be experimentally validated?
Methodological Answer:
The stereochemical configuration can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY or ROESY experiments) to detect spatial proximity between protons in the furofuran and oxane rings. For example, coupling constants (-values) in H NMR can differentiate axial/equatorial proton orientations in the hexahydrofuro[3,4-c]furan system. Additionally, X-ray crystallography is definitive for resolving absolute stereochemistry, particularly for crystalline derivatives .
Advanced Question: What strategies are recommended to resolve contradictions in synthetic yield data for this compound?
Methodological Answer:
Contradictions in synthetic yields may arise from:
- Reaction condition variability (e.g., temperature, solvent polarity).
- Impurity profiles from incomplete removal of protecting groups (e.g., methoxy or hydroxymethyl residues).
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalyst Loading | Screen Pd/C vs. enzymatic catalysts for deprotection | |
| Solvent System | Use polar aprotic solvents (e.g., DMF) to stabilize intermediates | |
| Purification | Combine HPLC (C18 column) with size-exclusion chromatography |
Validate reproducibility via Design of Experiments (DoE) to isolate critical factors .
Basic Question: How to ensure compound stability during storage for long-term studies?
Methodological Answer:
- Storage Conditions : Use airtight, light-resistant containers under inert gas (N/Ar) at −20°C.
- Stability Monitoring : Perform HPLC-UV/Vis monthly to track degradation products (e.g., oxidation of methoxy groups or ring-opening in furofuran systems) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to enzymes (e.g., glycosidases) using force fields like AMBER or CHARMM. Focus on the hydroxymethyl oxane moiety’s flexibility.
- Docking Studies : Use AutoDock Vina to screen against the Protein Data Bank (PDB) entries for structurally homologous targets. Validate with Surface Plasmon Resonance (SPR) to quantify binding affinity .
Basic Question: What analytical techniques are suitable for quantifying impurities in bulk synthesis?
Methodological Answer:
- LC-MS/MS : Quantify trace impurities (e.g., demethylated byproducts) with a Q-TOF mass analyzer.
- NMR Purity Assay : Integrate H NMR signals for methoxy (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) to estimate purity >98% .
Advanced Question: How to design in vivo studies to evaluate metabolic stability without commercial toxicology data?
Methodological Answer:
- Isotope Labeling : Synthesize a C-labeled derivative at the hydroxymethyl position for tracking via PET imaging or mass spectrometry .
- Microsomal Assays : Use liver microsomes (human/rat) to measure phase I/II metabolism. Monitor demethylation or glucuronidation using UHPLC-HRMS .
Basic Question: What precautions are critical during in vitro handling of this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent aerosol formation during weighing (dust <5 µm) .
Advanced Question: How to correlate the compound’s structural motifs (e.g., furofuran) with observed bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with modified methoxy/hydroxymethyl groups. Test in enzyme inhibition assays (e.g., α-glucosidase).
- Crystallographic Analysis : Resolve co-crystal structures with target proteins to identify key hydrogen bonds or π-π stacking interactions .
Basic Question: What chromatographic methods separate this compound from structurally similar byproducts?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water.
- Chiral Separation : Employ a cellulose-based chiral column (e.g., Chiralpak IC) for enantiomeric resolution .
Advanced Question: How to address discrepancies in reported solubility data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
